molecular formula C13H17ClN2O2 B2523796 5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride CAS No. 1779125-38-0

5-Methoxyspiro[indoline-3,4'-piperidin]-2-one hydrochloride

Cat. No.: B2523796
CAS No.: 1779125-38-0
M. Wt: 268.74
InChI Key: LIOHLDIBKHQMNX-UHFFFAOYSA-N
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Description

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride is a synthetic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with indoline and piperidine derivatives.

    Formation of Spiro Linkage: The key step involves the formation of the spiro linkage between the indoline and piperidine rings. This is usually achieved through a cyclization reaction.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes:

    Catalyst Selection: Using efficient catalysts to promote the cyclization and methoxylation reactions.

    Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize the efficiency of each step.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The methoxy group or other substituents can be replaced with different functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: May yield ketones or carboxylic acids.

    Reduction: Can produce alcohols or amines.

    Substitution: Results in the formation of various substituted derivatives.

Scientific Research Applications

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, leading to changes in biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, triggering a cascade of cellular responses.

    Pathways: The compound can modulate signaling pathways, affecting processes such as cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 5-Methoxyspiro[chromane-2,4’-piperidin]-4-one
  • 7-Methoxyspiro[chromane-2,4’-piperidine] hydrochloride
  • 6-Methylspiro[chroman-2,4’-piperidin]-4-one

Uniqueness

5-Methoxyspiro[indoline-3,4’-piperidin]-2-one hydrochloride is unique due to its specific spiro linkage and methoxy substitution, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

5-methoxyspiro[1H-indole-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2.ClH/c1-17-9-2-3-11-10(8-9)13(12(16)15-11)4-6-14-7-5-13;/h2-3,8,14H,4-7H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIOHLDIBKHQMNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)NC(=O)C23CCNCC3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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